molecular formula C13H16BrNOS B4044957 (4-BROMOPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE

(4-BROMOPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE

Cat. No.: B4044957
M. Wt: 314.24 g/mol
InChI Key: FUWQIXKGYTYQMZ-UHFFFAOYSA-N
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Description

(4-BROMOPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE is a useful research compound. Its molecular formula is C13H16BrNOS and its molecular weight is 314.24 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(4-bromophenyl)carbonothioyl]-2,6-dimethylmorpholine is 313.01360 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis

Copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines from 4-(2-bromophenyl)-1,2,3-thiadiazole is discussed as a method for creating intermediates used in pharmaceuticals, such as Raloxifene analogs. This highlights the importance of bromophenyl components in synthesizing complex molecules for medicinal chemistry (Petrov, Popova, & Androsov, 2015).

Antimicrobial and Antioxidant Properties

Synthesis and Antioxidant Properties of derivatives with bromine suggest the potential of bromophenyl compounds in creating antioxidants. This indicates a pathway for developing compounds with significant antioxidant power, potentially useful in pharmaceuticals and materials science (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Corrosion Inhibition

Corrosion inhibition studies of novel 8-hydroxyquinoline derivatives, including those with bromophenyl groups, show applications in protecting metals against corrosion. This research demonstrates the utility of such compounds in industrial applications, particularly in materials science and engineering (Rbaa, Lgaz, Kacimi, Lakhrissi, Bentiss, & Zarrouk, 2018).

Functionalized Membranes for Energy Applications

Anion exchange membranes functionalized with morpholinium groups for energy applications highlight the use of similar compounds in enhancing the efficiency and stability of energy conversion devices. This application is particularly relevant in the field of green energy and sustainable technologies (Gao, Lu, Ma, Yan, Jiang, Wu, & He, 2020).

Properties

IUPAC Name

(4-bromophenyl)-(2,6-dimethylmorpholin-4-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNOS/c1-9-7-15(8-10(2)16-9)13(17)11-3-5-12(14)6-4-11/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWQIXKGYTYQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-BROMOPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE

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